Product packaging for 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole(Cat. No.:CAS No. 24896-23-9)

5-(phenoxymethyl)-2H-1,2,3,4-tetrazole

Cat. No.: B2875821
CAS No.: 24896-23-9
M. Wt: 176.179
InChI Key: OKACIACGQZSZRA-UHFFFAOYSA-N
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Description

5-(phenoxymethyl)-2H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.179. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B2875821 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole CAS No. 24896-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKACIACGQZSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Tetrazole Scaffold in Modern Chemical Sciences

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, stands as a cornerstone in various scientific disciplines. Its high nitrogen content and unique electronic properties contribute to a wide array of applications, ranging from materials science to medicinal chemistry. researchgate.net In materials science, tetrazole derivatives are investigated as components of high-energy materials and gas-generating agents.

The tetrazole moiety is a bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved physicochemical properties. researchgate.net This bioisosteric relationship has been a driving force in its widespread use in drug design. Furthermore, the tetrazole ring is metabolically stable, making it an attractive feature in the development of therapeutic agents. phmethods.net The diverse biological activities exhibited by tetrazole-containing compounds include antimicrobial, antifungal, analgesic, anti-inflammatory, and antihypertensive properties. phmethods.net

The Pivotal Role of 5 Substituted Tetrazoles in Advanced Organic and Medicinal Chemistry Research

The functionalization of the tetrazole ring at the 5-position has been a particularly fruitful area of research, leading to a vast library of compounds with tailored properties. The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), often facilitated by a catalyst.

In medicinal chemistry, 5-substituted tetrazoles are frequently employed to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. By replacing a carboxylic acid group with a 5-substituted tetrazole, researchers can fine-tune properties such as lipophilicity, acidity, and metabolic stability. This strategy has been successfully applied in the development of numerous clinically used drugs.

The general synthetic route to 5-substituted-1H-tetrazoles is outlined below:

General Synthesis of 5-Substituted-1H-Tetrazoles

Reactants Catalyst Solvent Temperature Product
R-C≡N (Nitrile) + NaN₃ (Sodium Azide) Zn(OAc)₂·2H₂O Water Reflux 5-R-1H-tetrazole

This table illustrates a common method for the synthesis of the precursor to the title compound.

Academic Research Context of 5 Phenoxymethyl 2h 1,2,3,4 Tetrazole As a Distinct Molecular Entity

Classical and Contemporary Approaches for Tetrazole Ring Formation

The formation of the tetrazole ring is predominantly achieved through cycloaddition reactions, a cornerstone of heterocyclic chemistry. These methods have evolved from traditional thermal conditions to sophisticated catalyst-mediated processes, enhancing efficiency, safety, and substrate scope.

The most fundamental and widely employed method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction typically involves the combination of a nitrile (a two-atom component) and an azide, most commonly sodium azide or trimethylsilyl (B98337) azide (a three-atom component). nih.govresearchgate.net

The direct cycloaddition of an azide anion with a nitrile is the most proficient route to 5-substituted 1H-tetrazoles. nih.govresearchgate.net Initially, this reaction required the use of hydrazoic acid, a highly toxic and explosive reagent, which presented significant safety concerns. mdpi.com Modern protocols have largely shifted to using more stable azide sources like sodium azide (NaN₃) in combination with a proton source or a Lewis acid catalyst. nih.gov The reaction involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile, followed by cyclization to form the stable tetrazole ring. This method is robust and applicable to a wide array of aromatic and aliphatic nitriles. nih.gov

To overcome the high activation energy and often harsh conditions (high temperatures and long reaction times) of uncatalyzed nitrile-azide cycloadditions, various catalytic systems have been developed. These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.

Silica (B1680970) Sulfuric Acid (SSA): A notable development is the use of heterogeneous solid acid catalysts like silica sulfuric acid. SSA serves as an efficient, reusable, and environmentally benign catalyst for the synthesis of 5-substituted 1H-tetrazoles. nih.govrsc.org The reaction, typically carried out in a solvent like N,N-dimethylformamide (DMF), proceeds with high yields for a variety of aromatic and aliphatic nitriles. nih.govrsc.orgbeilstein-journals.org The use of SSA simplifies the workup procedure and minimizes waste, aligning with the principles of green chemistry. nih.gov

Table 1: Synthesis of 5-Substituted 1H-Tetrazoles using Silica Sulfuric Acid Catalyst Data sourced from multiple studies. nih.govrsc.org

Nitrile SubstrateReaction Time (h)Yield (%)
Benzonitrile1095
4-Chlorobenzonitrile1092
4-Methylbenzonitrile1294
Acetonitrile1572

Cu(II) Salts: Copper salts, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), have been identified as effective and inexpensive catalysts for this transformation. rug.nl The reaction proceeds under mild conditions in solvents like dimethyl sulfoxide (B87167) (DMSO). rug.nl It is proposed that the reaction mechanism involves the in-situ formation of a copper azide species, which then undergoes the [3+2] cycloaddition with the nitrile. acs.org This catalytic system is attractive due to its low cost, environmental friendliness, and operational simplicity. rug.nl

Table 2: Synthesis of 5-Substituted 1H-Tetrazoles using Cu(II) Catalyst Data sourced from a study on CuSO₄·5H₂O catalysis. rug.nl

Nitrile SubstrateReaction Time (h)Yield (%)
Benzonitrile696
4-Nitrobenzonitrile498
3-Chlorobenzonitrile695
Phenylacetonitrile890

Zn Salts: Zinc salts, particularly zinc(II) chloride (ZnCl₂) and zinc(II) bromide (ZnBr₂), are among the most common and effective Lewis acid catalysts for tetrazole synthesis. researchgate.netresearchgate.net The zinc ion coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the cycloaddition. researchgate.net These reactions can often be performed in water or aliphatic alcohols, offering a greener alternative to organic solvents. researchgate.netresearchgate.net The use of zinc salts is well-established for a broad range of substrates, including aromatic, aliphatic, and vinyl nitriles. researchgate.netresearchgate.net

Table 3: Synthesis of 5-Substituted 1H-Tetrazoles using Zn(II) Catalyst Data sourced from studies on ZnCl₂ and ZnBr₂ catalysis. researchgate.netresearchgate.netresearchgate.net

Nitrile SubstrateCatalystSolventYield (%)
BenzonitrileZnBr₂H₂O94
AcetonitrileZnBr₂H₂O82
AdiponitrileZnBr₂H₂O98
4-MethoxybenzonitrileZnCl₂Isopropanol95

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.govresearchgate.net In recent years, MCRs have emerged as powerful tools for the synthesis of complex tetrazole derivatives.

The Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide, has been adapted for tetrazole synthesis. In the Passerini Tetrazole three-component reaction (PT-3CR), the carboxylic acid is replaced with hydrazoic acid (often generated in situ from trimethylsilyl azide). beilstein-journals.orgnih.govbeilstein-archives.org This reaction efficiently produces α-acyloxy tetrazoles. A key innovation has been the use of PT-3CR to synthesize novel tetrazole aldehydes, which serve as versatile building blocks for further diversification in other MCRs. beilstein-journals.orgbeilstein-archives.orgnih.gov This strategy allows for the rapid construction of complex, drug-like molecules containing the tetrazole moiety from simple and readily available starting materials. beilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, combining an oxo component, an amine, an isocyanide, and a carboxylic acid. nih.gov Similar to the Passerini reaction, replacing the carboxylic acid with hydrazoic acid leads to the Ugi Tetrazole reaction (UT-4CR). nih.govnih.gov This reaction provides a direct and highly convergent pathway to 1,5-disubstituted tetrazoles bearing a peptidic backbone. nih.govbeilstein-journals.org The UT-4CR is exceptionally valuable for creating libraries of diverse compounds for drug discovery, as it allows for variation at four different positions. nih.gov The reaction has been applied to synthesize complex molecular scaffolds, including tetrazole-containing tetrahydroisoquinolines and bis-heterocyclic systems, demonstrating its power in constructing molecules with significant structural complexity in a single step. mdpi.combeilstein-journals.org

Alternative Synthetic Routes to Tetrazole Derivatives

One significant alternative involves multicomponent reactions (MCRs) , which offer a convergent approach to complex molecules in a single step. bohrium.com For instance, a one-pot reaction involving an amine, triethyl orthoformate, and sodium azide can yield 1-substituted tetrazoles. nih.gov The Ugi and Passerini multicomponent reactions have also been adapted for tetrazole synthesis, demonstrating excellent functional group tolerance. acs.orgbeilstein-journals.org

Another strategy is the transformation of other functional groups into the tetrazole ring. Aldoximes can be converted into 5-substituted 1H-tetrazoles using reagents like diphenyl phosphorazidate (DPPA). organic-chemistry.org Similarly, the reaction of amidines with aryldiazonium salts, followed by an oxidative ring closure, provides a direct route to 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org This method is advantageous for its mild reaction conditions and short reaction times. organic-chemistry.orgacs.org

The table below summarizes some of these alternative synthetic routes.

Synthetic RouteKey ReactantsProduct TypeKey Advantages
Multicomponent Reactions (e.g., Ugi, Passerini)Aldehyde/Ketone, Amine, Isocyanide, Azide SourceSubstituted TetrazolesHigh atom economy, diversity-oriented synthesis. bohrium.comacs.org
From AldoximesAldoxime, Diphenyl Phosphorazidate (DPPA)5-Substituted 1H-TetrazolesGood yields, applicable to chiral substrates. organic-chemistry.org
From AmidinesAmidine, Aryldiazonium Salt, Oxidizing Agent (e.g., I2/KI)2,5-Disubstituted TetrazolesMild conditions, short reaction times, high yields. organic-chemistry.orgacs.org
From AmidesAmide, Azide Source1,5-Disubstituted TetrazolesTolerates a broad range of functional groups. organic-chemistry.org

Targeted Synthesis of this compound and its Precursors

The specific synthesis of this compound requires careful consideration of regioselectivity to ensure the formation of the desired 2H-isomer, as well as precursor design that is compatible with the reaction conditions.

The alkylation or arylation of a 5-substituted tetrazole can lead to a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted products. acs.org Achieving regioselectivity in favor of the 2H-isomer is a significant challenge in tetrazole chemistry. acs.org Several methodologies have been developed to control the outcome of these reactions.

A prominent strategy involves the use of specific catalysts and arylating or alkylating agents. For example, a metal-free approach using diaryliodonium salts for the N-arylation of 5-substituted-1H-tetrazoles has been shown to be highly regioselective for the N2 position, yielding 2-aryl-5-substituted-tetrazoles. acs.org Similarly, copper-catalyzed cross-coupling reactions with boronic acids can also favor the formation of 2,5-disubstituted tetrazoles. rsc.orgresearchgate.net

Another effective method is the reaction of aryldiazonium salts with amidines, which, after oxidative cyclization, directly yields 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org More recently, an Al(OTf)₃-catalyzed reaction of tetrazoles with diazo compounds has been reported as a novel protocol for regioselective N2-arylation. acs.org The choice of reaction conditions, including the base and solvent, can also influence the isomeric ratio. The diazotization of aliphatic amines can also preferentially form the 2,5-disubstituted isomer. rsc.org

Method for N2-SubstitutionReagentsKey Features
Metal-Free ArylationDiaryliodonium SaltsHigh regioselectivity for the 2-position, tolerates diverse functional groups. acs.org
Copper-Catalyzed Cross-CouplingBoronic Acids, Cu₂O catalystGreen and atom-efficient synthesis of 2,5-disubstituted tetrazoles. rsc.orgresearchgate.net
From Aryldiazonium SaltsAryldiazonium Salts, Amidines, I₂/KIOne-pot synthesis with mild conditions and high yields for 2,5-isomers. organic-chemistry.orgacs.org
Lewis Acid CatalysisDiazo Compounds, Al(OTf)₃Novel protocol with excellent functional group compatibility for N2-arylation. acs.org

The synthesis of 5-(phenoxymethyl)tetrazoles typically begins with a precursor containing the phenoxymethyl (B101242) group attached to a nitrile. Therefore, phenoxyacetonitrile is the logical starting material for the construction of the tetrazole ring. This nitrile undergoes a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide, to form 5-(phenoxymethyl)-1H-tetrazole. nih.gov

The compatibility of the phenoxymethyl group with the reaction conditions for tetrazole formation is generally high. The ether linkage is stable under the typical conditions used for the cycloaddition reaction, which can be catalyzed by various Lewis acids such as zinc salts. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups on the aromatic ring of the phenoxy group, allowing for the synthesis of a diverse library of derivatives.

For the subsequent regioselective synthesis of the 2H-isomer, the precursor is the 5-(phenoxymethyl)-1H-tetrazole. The functional group compatibility of the chosen N-alkylation or N-arylation method is crucial. Methods like the copper-catalyzed coupling with boronic acids or the metal-free arylation with diaryliodonium salts are known to tolerate a broad range of functional groups, which is advantageous for creating complex phenoxymethyl tetrazole derivatives. acs.orgrsc.org

Advanced Methodologies and Green Chemistry Principles in Tetrazole Synthesis

In recent years, the development of synthetic methodologies for tetrazoles has been increasingly guided by the principles of green chemistry, aiming for more efficient, safer, and environmentally benign processes. jchr.orgjchr.orgdntb.gov.ua This has led to the adoption of advanced techniques such as microwave-assisted synthesis and nano-catalysis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net For tetrazole synthesis, microwave-assisted protocols can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. organic-chemistry.orgaip.org

The [3+2] cycloaddition reaction between nitriles and sodium azide is particularly amenable to microwave acceleration. organic-chemistry.org This technique has been successfully applied to the synthesis of a wide range of 5-substituted-1H-tetrazoles. aip.org Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. aip.orgaip.org For example, the reaction between thiourea (B124793) and sodium azide in the presence of a Cu(I) salt under microwave irradiation provides an efficient and rapid route to 5-substituted-1H-tetrazoles. aip.orgaip.org

The use of nano-catalysts represents a significant advancement in the synthesis of tetrazoles, offering enhanced efficiency, selectivity, and sustainability. amerigoscientific.com Nanomaterials, due to their high surface-area-to-volume ratio and unique electronic properties, can exhibit superior catalytic activity compared to their bulk counterparts. nih.gov

A variety of nano-catalysts have been explored for tetrazole synthesis, including:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄)-based nanoparticles functionalized with catalytic species are particularly attractive due to their easy separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse. amerigoscientific.comnih.gov

Metal-Organic Frameworks (MOFs): These porous materials can be functionalized with metal ions, such as Cu(II), to create highly active and selective catalysts. amerigoscientific.com

Carbon-Based Nanomaterials: Carbon nanotubes and graphene have been used as supports for catalysts, providing a large surface area and enhancing catalytic efficiency. amerigoscientific.com

Metal Nanoparticles: Nanoparticles of various metals and their oxides, such as ZnO, Cu₂O, and cobalt, have been shown to effectively catalyze the [3+2] cycloaddition reaction. amerigoscientific.comscielo.brrsc.orgrsc.org

Nano-Catalyst TypeExampleKey Advantages
Magnetic NanoparticlesFe₃O₄@tryptophan@NiEasy separation and recyclability, high catalytic activity. amerigoscientific.comnih.gov
Composite NanocatalystsCo–Ni/Fe₃O₄@MMSHSHigh product yields, short reaction times, excellent reusability. nih.gov
Modified Boehmite NanoparticlesCo-(PYT)₂@BNPsStable, reusable, and efficient for [3+2] cycloaddition reactions. rsc.orgrsc.org
Carbon-Based NanomaterialsAMWCNTs-O-Cu(II)-PhTPYHigh yields and recyclability in the synthesis of substituted tetrazoles. amerigoscientific.com

Solvent-Free and Environmentally Benign Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including tetrazole derivatives. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. The development of solvent-free and environmentally benign protocols for the synthesis of 5-substituted-1H-tetrazoles, including aryloxy scaffolds related to this compound, has focused on the use of heterogeneous catalysts, alternative energy sources, and reactions in aqueous media or under neat conditions. rsc.orgdntb.gov.ua

A significant advancement in this area is the use of solid-supported catalysts that can be easily recovered and reused, thereby reducing waste and cost. researchgate.net An eco-friendly, solvent-free procedure for the preparation of 5-aryloxytetrazoles has been developed utilizing magnesium hydrogen sulfate (Mg(HSO₄)₂) and alumina (B75360) sulfuric acid (Al₂O₃-SO₃H) as efficient and recyclable heterogeneous catalysts. researchgate.netresearchgate.net This method involves the reaction of aryl cyanates with sodium azide under neat conditions, providing excellent yields and high purity without the need for hazardous organic solvents. researchgate.netresearchgate.net The efficiency of these catalysts in solvent-free conditions is notably superior to conventional methods that often require solvents like DMF. researchgate.net

Another approach involves the use of a polystyrene-bound AlCl₃ composite as a heterogeneous catalyst for the [3+2] cycloaddition of organic nitriles and azides. rsc.orgnih.gov This method allows for a simple, solvent-free procedure and an easy work-up, producing aryl-substituted tetrazoles in reasonable yields. rsc.orgnih.gov The catalyst's mesoporous structure and the ability to be separated by simple centrifugation make it a sustainable option for tetrazole synthesis. nih.gov

Nanomaterial-based catalysts have also emerged as highly efficient options for green tetrazole synthesis due to their high surface area and catalytic activity. rsc.orgnih.gov Various magnetic nanoparticles, such as magnetite-chitin (Fe₃O₄@chitin), have been employed as eco-friendly catalysts for the synthesis of 5-substituted-1H-tetrazoles from nitriles and an ionic liquid azide source ([bmim][N₃]) under solvent-free conditions. rsc.org The key advantages of these magnetic nanocatalysts include excellent yields, short reaction times (ranging from 15 to 120 minutes), simple preparation, and easy separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. rsc.org

The following table summarizes the findings from a study comparing different catalysts for the synthesis of 5-(4-chlorophenoxy)-tetrazole, highlighting the advantages of heterogeneous catalysts under solvent-free conditions. researchgate.net

EntryCatalystSolventTemperature (°C)TimeYield (%)
1PPh₃DMF120120 min57
2HClCH₃COCH₃6580 min46
3CH₃COOHCH₃COOH2535 h59
4Al₂O₃-SO₃HSolvent-Free2524 h77
5Mg(HSO₄)₂Solvent-Free2527 h76

Further research has explored a variety of nitriles and azide sources under green conditions. For instance, the [3+2] cycloaddition reaction between various organic nitriles and sodium azide can proceed smoothly in the presence of amine salts as catalysts in solvents like dimethylformamide, which, while not solvent-free, represents a move toward milder and more efficient catalytic systems. tandfonline.com Environmentally friendly catalysts like copper (II) sulfate pentahydrate (CuSO₄•5H₂O) have been used effectively in solvents like DMSO, offering short reaction times, high yields, and a safer process compared to methods involving toxic metal azides or strong acids. scielo.brjchr.org

The table below details the synthesis of various 5-aryloxytetrazoles using a solvent-free approach with Al₂O₃-SO₃H as the catalyst. researchgate.net

EntryAryl GroupTime (h)Yield (%)
14-Methylphenyl2475
24-Methoxyphenyl2478
34-Nitrophenyl3080
4Phenyl2477
54-Chlorophenyl2477
62-Naphthyl2475

These protocols demonstrate a significant shift towards more sustainable synthetic strategies in tetrazole chemistry, reducing the environmental footprint while often improving efficiency and simplifying product isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for the elucidation of molecular structures in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a comprehensive map of atomic connectivity and spatial relationships can be constructed.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the phenoxymethyl substituent and the tetrazole ring. The chemical shifts of these protons are influenced by their local electronic environments.

The protons of the phenyl group are expected to resonate in the aromatic region of the spectrum, typically between δ 6.8 and 7.4 ppm. The specific chemical shifts and multiplicity of these signals will depend on the substitution pattern of the phenyl ring. For an unsubstituted phenoxy group, the spectrum would likely show a complex multiplet.

The methylene (B1212753) protons (-CH₂-) linking the phenoxy group to the tetrazole ring are expected to appear as a singlet in the range of δ 5.0 to 5.5 ppm. This downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the tetrazole ring.

The proton attached to the nitrogen atom of the 2H-tetrazole ring (N-H) is expected to be observed as a broad singlet at a significantly downfield chemical shift, potentially in the range of δ 15.0 to 17.0 ppm, particularly in a solvent like DMSO-d₆. mdpi.com This substantial downfield shift is a characteristic feature of the acidic proton of the tetrazole ring. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 6.8 - 7.4 Multiplet
-CH₂- 5.0 - 5.5 Singlet
N-H (tetrazole) 15.0 - 17.0 Broad Singlet

¹³C NMR Spectroscopic Characterization and Carbon Environments

The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom of the tetrazole ring (C5) is expected to resonate in the range of δ 150 to 165 ppm. researchgate.netresearchgate.net The exact chemical shift can vary depending on the tautomeric form and the substituent at the C5 position. For 2,5-disubstituted tetrazoles, this carbon signal can appear around 164 ppm.

The carbons of the phenyl ring are expected to appear in the aromatic region, typically between δ 115 and 160 ppm. The carbon atom attached to the ether oxygen (C-O) will be the most downfield among the phenyl carbons.

The methylene carbon (-CH₂-) is anticipated to have a chemical shift in the range of δ 60 to 70 ppm, influenced by the adjacent oxygen and the tetrazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
C5 (tetrazole) 150 - 165
Phenyl C-O ~158
Other Phenyl-C 115 - 130
-CH₂- 60 - 70

Multi-dimensional NMR Techniques for Complete Assignment (e.g., COSY, NOESY, ROESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity and spatial arrangement of the atoms, multi-dimensional NMR techniques are employed. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to establish the coupling relationships between protons on the phenyl ring. researchgate.net Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the assignment of the aromatic proton signals. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for determining the spatial proximity of protons. youtube.com For this compound, a NOESY or ROESY experiment would be expected to show a cross-peak between the methylene protons (-CH₂-) and the ortho-protons of the phenyl ring, confirming their close spatial relationship. researchgate.net These techniques are particularly useful for differentiating between isomers and for conformational analysis. youtube.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the various functional groups within the molecule.

N-H Stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ is anticipated for the N-H stretching vibration of the tetrazole ring. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group will likely be observed as medium intensity bands in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the tetrazole ring are expected to give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretching: The C-O-C stretching of the ether linkage is expected to produce a strong absorption band in the range of 1200-1250 cm⁻¹.

Tetrazole Ring Vibrations: The tetrazole ring itself has a number of characteristic vibrational modes, often referred to as ring breathing and deformation modes, which appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). pnrjournal.com

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (tetrazole) 3000 - 3400 Broad, Medium
Aromatic C-H Stretch > 3000 Weak to Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=C and C=N Stretch 1400 - 1650 Medium to Strong
C-O Stretch (ether) 1200 - 1250 Strong

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often give rise to strong signals in the Raman spectrum.

For this compound, the symmetric breathing vibrations of the phenyl and tetrazole rings are expected to produce strong and sharp bands in the Raman spectrum. The N-H stretching vibration, on the other hand, is generally weak in the Raman spectrum. pnrjournal.com The C-H stretching vibrations of the aromatic ring and the methylene group would also be observable. The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 4: Mentioned Compounds

Compound Name
This compound
5-phenyl-1H-tetrazole
5-aryloxytetrazoles

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound (C₈H₈N₄O), the theoretical exact mass is 176.0698 g/mol . nih.gov HRMS analysis using techniques like electrospray ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺, at m/z 177.0771.

The fragmentation pattern of 2,5-disubstituted-2H-tetrazoles upon ionization is well-documented and typically characterized by the facile elimination of a neutral nitrogen molecule (N₂), which has a mass of approximately 28 Da. mdpi.comnih.gov This process is a hallmark of the tetrazole ring's thermal and mass spectrometric decomposition, leading to the formation of highly reactive nitrilimine intermediates. mdpi.com

For this compound, the primary fragmentation pathway is anticipated to be the loss of N₂ from the protonated molecular ion. This would result in a prominent fragment ion at m/z 149.0700, corresponding to the [M+H-N₂]⁺ species. mdpi.com This fragmentation pattern has been observed in analogous compounds like 2-methyl-5-phenyl-2H-tetrazole, where the loss of nitrogen from the molecular ion results in the base peak. mdpi.com Further fragmentation of the phenoxymethyl moiety could then occur.

A plausible fragmentation pathway is detailed below:

Initial N₂ Loss: The protonated molecule at m/z 177.0771 undergoes cleavage of the tetrazole ring to eliminate a molecule of dinitrogen, forming a major fragment ion at m/z 149.0700.

Secondary Fragmentation: Subsequent fragmentation could involve the cleavage of the ether bond or fragmentation of the phenoxy group, leading to smaller ions.

This predictable loss of N₂ is a key diagnostic feature for identifying the tetrazole core in unknown compounds during mass spectrometric analysis. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including precise bond lengths, angles, and intermolecular interactions that govern crystal packing. While a specific crystal structure for this compound has not been reported, analysis of similar 2,5-disubstituted tetrazoles allows for a detailed prediction of its structural characteristics. nih.govresearchgate.net

Based on structurally related compounds, this compound is likely to crystallize in a common, lower-symmetry crystal system such as monoclinic or triclinic. nih.govresearchgate.net For example, the related compound 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole crystallizes in the monoclinic system, while 2-{4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]phenyl}benzonitrile is found in the triclinic system. nih.govresearchgate.net The specific space group would be determined by the symmetry elements present in the crystal lattice.

Table 1. Predicted Crystallographic Data for this compound (based on analogues)
ParameterPredicted Value/System
Chemical FormulaC₈H₈N₄O
Formula Weight176.18 g/mol
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1

The molecular geometry of this compound would be defined by the bond lengths and angles within the tetrazole and phenyl rings, and the dihedral angles describing their relative orientation. The tetrazole ring itself is planar. The bond distances and angles within the tetrazole ring are expected to be consistent with those observed in other 2,5-disubstituted tetrazoles. nih.gov

A key structural feature is the dihedral angle between the planar tetrazole ring and the phenyl ring. Due to the flexible -O-CH₂- linker, this angle can vary significantly. In analogous structures with a methylene bridge, the dihedral angle between the tetrazole and an adjacent phenyl ring can range from approximately 70° to 89°, indicating a twisted conformation. nih.gov This twisting is influenced by the steric demands of the substituents and the packing forces within the crystal.

Table 2. Representative Bond Lengths and Angles for 2,5-Disubstituted Tetrazoles
Bond/AngleTypical Value (Å or °)
N-N (in ring)1.31 - 1.37 Å
C-N (in ring)1.32 - 1.35 Å
N-N-N (in ring)107 - 110°
N-C-N (in ring)104 - 106°

The packing of molecules in the crystal lattice is directed by a network of intermolecular interactions. nih.gov Unlike 1H-tetrazoles that can form strong N-H···N hydrogen bonds, 2H-tetrazoles like the title compound lack an acidic proton. researchgate.netnih.gov Therefore, its crystal packing would be primarily governed by weaker interactions, such as C-H···N or C-H···O hydrogen bonds and potential π–π stacking between the aromatic rings (tetrazole and phenyl). researchgate.net The arrangement of molecules into a stable three-dimensional lattice is a result of the optimization of these numerous weak electrostatic and van der Waals forces. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic transitions. The chromophores in this compound are the phenyl ring and the tetrazole ring. Unsubstituted tetrazoles typically absorb in the vacuum UV region (below 200 nm). pnrjournal.com However, substitution with chromophoric groups shifts the absorption to longer, more accessible wavelengths.

Computational and Theoretical Investigations of 5 Phenoxymethyl 2h 1,2,3,4 Tetrazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic distribution of 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole. These methods solve approximations of the Schrödinger equation to determine molecular properties, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) has become a primary tool for computational studies of tetrazole derivatives due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional is frequently employed, combined with various Pople-style basis sets such as 6-31G, 6-31+G(d), and the more extensive 6-311++G(d,p), to perform geometry optimizations and calculate electronic properties. iosrjournals.orgresearchgate.netresearchgate.net

Geometry optimization calculations determine the lowest energy arrangement of atoms, providing predictions of bond lengths, bond angles, and dihedral angles. For 5-substituted tetrazoles, DFT calculations show that the tetrazole ring is a planar aromatic system. mdpi.com The optimized structural parameters for the 2H-tetrazole ring are expected to be in good agreement with known data for 2,5-disubstituted 2H-tetrazoles.

Beyond molecular geometry, DFT is used to probe the electronic landscape of the molecule. Key properties that are typically investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and optical properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. researchgate.net

Calculated Parameter Typical Method Description
Optimized GeometryB3LYP/6-311++G(d,p)Provides bond lengths, bond angles, and dihedral angles for the lowest energy structure.
HOMO EnergyB3LYP/6-311++G(d,p)Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO EnergyB3LYP/6-311++G(d,p)Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)B3LYP/6-311++G(d,p)Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. researchgate.net
Dipole MomentB3LYP/6-311++G(d,p)A measure of the overall polarity of the molecule.
NBO ChargesB3LYP/6-311++G(d,p)Provides the charge distribution on each atom, revealing sites for electrostatic interactions.

This interactive table summarizes common parameters evaluated in DFT studies of tetrazole derivatives.

While DFT is widely used, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain more precise energy calculations, serving as a benchmark for DFT results. nih.govbit.edu.cn

For tetrazole systems, these high-level calculations are particularly valuable for studying subtle energetic differences, such as those between tautomers. nih.govbit.edu.cn For instance, studies on 5-amino-tetrazole have utilized the CCSD(T)/6-311G//MP2/6-311G level of theory to precisely determine the minimum energy path and relative stabilities of its various tautomeric forms. nih.govbit.edu.cn Such methods can provide a more definitive profile of the potential energy surface and the kinetic barriers for isomerization reactions.

The presence of the flexible phenoxymethyl (B101242) side chain in this compound necessitates a thorough exploration of its conformational space to identify all stable low-energy structures.

The standard protocol begins with an initial 3D structure, which is then subjected to geometry optimization to find the nearest local energy minimum. However, to find the global minimum and other relevant conformers, more advanced techniques are required. A common approach is a relaxed potential energy surface (PES) scan, where key dihedral angles in the side chain are systematically rotated in discrete steps (e.g., 15°). nih.govresearchgate.net At each step, the rest of the molecule's geometry is optimized. This process maps out the energy landscape as a function of the side chain's orientation, revealing the most stable conformers (energy minima) and the rotational energy barriers (transition states) that separate them. nih.gov The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. nih.gov

Conformational Analysis and Tautomeric Equilibria of Tetrazole Systems

A defining feature of 5-substituted tetrazoles is the prototropic tautomerism between the 1H- and 2H-forms. researchgate.netmdpi.com The position of this equilibrium is influenced by the nature of the substituent at the C5 position, the physical state (gas, liquid, or solid), and the solvent. iosrjournals.orgmdpi.com

Computational studies consistently predict that for most 5-substituted tetrazoles, the 2H-tautomer is energetically more stable than the 1H-tautomer in the gas phase. iosrjournals.orgnih.govmdpi.com The energy difference is typically small, with DFT calculations often predicting the 2H isomer to be favored by approximately 2 kcal/mol. iosrjournals.org This preference for the 2H tautomer in the gas phase is supported by its higher calculated aromaticity. iosrjournals.org For 5-(phenoxymethyl)tetrazole, the 2H tautomer is therefore expected to be the predominant form in the absence of intermolecular interactions.

Tautomer Relative Energy (kcal/mol) Predicted Gas Phase Population
5-(phenoxymethyl)-2H-tetrazole0.00 (Reference)Major
5-(phenoxymethyl)-1H-tetrazole~2.0 - 3.0Minor

This interactive table presents typical relative energies for 1H/2H tetrazole tautomers in the gas phase based on computational studies of related compounds. iosrjournals.orgnih.gov

Theoretical conformational analysis, performed via PES scans as described in section 4.1.3, is used to understand the rotational freedom of this side chain. nih.gov By systematically rotating the dihedral angles connecting the tetrazole ring to the methylene (B1212753) bridge, the methylene bridge to the ether oxygen, and the ether oxygen to the phenyl ring, a detailed energy map can be generated. This analysis identifies the lowest-energy conformers, which represent the most likely shapes the molecule will adopt. These studies also quantify the energy barriers between different conformations, providing insight into how easily the molecule can change its shape at a given temperature. The specific orientation of the phenoxymethyl group can influence the molecule's dipole moment and its ability to participate in intermolecular interactions.

Molecular Orbital Analysis for Reactivity and Interaction Sites

Molecular orbital theory provides a powerful lens through which the reactivity and electronic behavior of a molecule can be understood. The distribution and energy of these orbitals, particularly the frontier molecular orbitals, are key determinants of a compound's chemical properties.

Frontier Molecular Orbitals (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, is prone to donating electrons in a chemical reaction. Conversely, the LUMO is the lowest energy orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich regions, such as the phenoxy group and the tetrazole ring. The LUMO, on the other hand, would be expected to be located over areas that can accommodate electron density. The precise energy values and distribution would require specific quantum chemical calculations.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)-8.50
Lowest Unoccupied Molecular Orbital (LUMO)-1.20
HOMO-LUMO Gap (ΔE)7.30

Note: The data in this table is hypothetical and serves as an example of what would be determined through computational analysis.

Electrostatic Potential (ESP) Mapping for Electrophilic and Nucleophilic Sites

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution within a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and thus susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the nitrogen atoms of the tetrazole ring and the oxygen atom of the phenoxy group would be expected to show negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms would exhibit positive potential.

Aromaticity Assessment of the Tetrazole Ring

The concept of aromaticity is central to understanding the stability and reactivity of cyclic compounds. The tetrazole ring, with its cyclic array of pi electrons, is considered aromatic, and this property can be quantified through various computational methods.

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. It involves calculating the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the stronger the aromatic character. For the tetrazole ring in this compound, a negative NICS value would be expected, confirming its aromatic nature.

Table 2: Illustrative NICS Analysis Data for the Tetrazole Ring

ParameterNICS Value (ppm)
NICS(0)-9.5
NICS(1)-11.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Electron Density Analysis (e.g., Adaptive Natural Density Partitioning, Localized Orbital Locator)

Electron density analysis methods provide a more detailed picture of the electronic structure and bonding within a molecule. Techniques like Adaptive Natural Density Partitioning (AdNDP) and the Localized Orbital Locator (LOL) can be used to visualize and quantify the delocalization of electrons, which is a key feature of aromatic systems. For an aromatic ring like tetrazole, these analyses would reveal a delocalized pi-electron system extending over the five-membered ring, contributing to its stability.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

For this compound, MD simulations could be employed to study how the molecule behaves in different solvents. These simulations can reveal information about the solvation shell around the molecule, the strength of solute-solvent interactions, and how the solvent influences the molecule's conformation and reactivity. Such studies are crucial for understanding the behavior of the compound in realistic chemical environments.

Structure Activity Relationship Sar Studies and Molecular Interactions Involving 5 Phenoxymethyl 2h 1,2,3,4 Tetrazole

Bioisosteric Principles and Tetrazole as a Carboxylic Acid/Amide Mimic

A cornerstone of modern drug design is the principle of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties to enhance the pharmacological activity or pharmacokinetic profile of a compound. The 5-substituted tetrazole ring, as present in 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole, is a classic and widely utilized bioisostere of the carboxylic acid functional group. researchgate.netbeilstein-journals.orgnih.gov This substitution is a key strategy in medicinal chemistry aimed at improving potency, metabolic stability, and membrane penetration. researchgate.netnih.gov

Impact of Tetrazole Substitution on Acidity and Lipophilicity in Bioisosterism

The rationale for using a 5-substituted-1H-tetrazole as a surrogate for a carboxylic acid lies in their comparable physicochemical properties, particularly acidity. researchgate.net The tetrazole ring possesses a pKa value typically in the range of 4.5 to 4.9, which is very similar to that of a carboxylic acid (pKa ≈ 4.2–4.4). researchgate.netnih.gov This similarity in acidity means that at physiological pH (around 7.4), the tetrazole ring will be predominantly deprotonated, forming a tetrazolate anion, much like a carboxylic acid exists as a carboxylate anion. nih.gov This anionic character is often crucial for ionic interactions with positively charged residues, such as arginine or lysine, in a receptor's binding site.

Beyond acidity, the tetrazole moiety significantly influences the lipophilicity of a molecule. Compared to the corresponding carboxylate, the tetrazolate anion is more lipophilic. nih.govnih.gov This increased lipophilicity can lead to better membrane penetration and, consequently, improved oral bioavailability. researchgate.netnih.gov The delocalization of the negative charge across the four nitrogen atoms of the tetrazole ring is more extensive than in a carboxylate group, which contributes to this enhanced lipophilicity. nih.gov This property is a significant advantage in drug design, as it can help overcome the poor absorption often associated with highly polar carboxylic acids. nih.gov

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and 5-Substituted Tetrazole
PropertyCarboxylic Acid5-Substituted TetrazoleReference
pKa~4.2 - 4.4~4.5 - 4.9 researchgate.net
Charge at Physiological pHAnionic (carboxylate)Anionic (tetrazolate) nih.gov
Lipophilicity (Anionic Form)LowerHigher (approx. 10x more lipophilic than corresponding carboxylate) nih.govnih.gov
Metabolic StabilitySusceptible to Phase II conjugation (e.g., glucuronidation)Generally more resistant to metabolic degradation nih.govresearchgate.net

Role of the Phenoxymethyl (B101242) Group in Molecular Recognition and Binding Affinity

The phenoxymethyl group in this compound is not merely a linker but an active contributor to molecular recognition and binding affinity. This moiety provides a combination of hydrophobic and aromatic features that can engage in several types of non-covalent interactions within a binding pocket. mdpi.com

Ligand-Receptor Binding Interactions through Computational Modeling

Computational modeling provides invaluable insights into the specific interactions between a ligand and its receptor at an atomic level. For a molecule like this compound, these models can predict and analyze the binding modes and energies.

Hydrogen Bonding Networks in Tetrazole-Containing Ligands

The tetrazole ring is a potent hydrogen bond acceptor due to its four nitrogen atoms. researchgate.net Upon deprotonation to the tetrazolate anion at physiological pH, its ability to form strong electrostatic interactions is enhanced. researchgate.net Computational studies and crystal structure analyses have shown that the hydrogen bond environments of tetrazolate and carboxylate are very similar. nih.gov However, the hydrogen bonds formed by the tetrazolate may extend further from the core of the molecule by about 1.2 Å compared to a carboxylate. nih.gov This difference implies that a binding site may need to be flexible to accommodate a tetrazole bioisostere optimally. nih.govresearchgate.net Modeling studies have suggested that deprotonated tetrazoles can form stronger hydrogen bonds than carboxylate groups. researchgate.net In the context of a receptor, the nitrogen atoms of the tetrazole ring in this compound can form a network of hydrogen bonds with hydrogen bond donors like the side chains of serine, threonine, tyrosine, or histidine. biorxiv.orgbiorxiv.org

Hydrophobic Interactions and Aromatic Stacking with the Phenoxymethyl Moiety

The phenoxymethyl moiety is well-suited for engaging in hydrophobic and aromatic interactions. The phenyl group can fit into hydrophobic pockets within a receptor, displacing water molecules and increasing binding affinity. mdpi.comnih.gov Computational models can map these hydrophobic regions and predict the favorable positioning of the phenoxymethyl group.

Furthermore, these models can precisely calculate the geometry and energy of π-π stacking interactions between the phenyl ring and aromatic residues of the receptor. mdpi.com The orientation of the stacking (e.g., T-shaped or parallel-displaced) can be determined, providing a detailed picture of the binding mode. nih.gov For instance, docking studies on various phenoxy-containing ligands have revealed their ability to form π-π interactions with specific tyrosine and phenylalanine residues in their respective binding sites. mdpi.com

Table 2: Potential Molecular Interactions of this compound Moieties
Molecular MoietyInteraction TypePotential Interacting Amino Acid ResiduesReference
5-Tetrazole Ring (Anionic)Hydrogen Bonding / Ionic InteractionsArginine, Lysine, Histidine, Serine, Tyrosine biorxiv.orgbiorxiv.org
Van der Waals ForcesVarious researchgate.net
Phenoxymethyl GroupHydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine mdpi.comnih.gov
π-π StackingPhenylalanine, Tyrosine, Tryptophan nih.govmdpi.com
Hydrogen Bonding (Ether Oxygen)Serine, Threonine, Asparagine, Glutamine mdpi.com

In Silico Approaches to Molecular Interactions

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying the interactions of ligands like this compound with their biological targets. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would likely show the tetrazole ring positioned in a polar region of the binding site to maximize hydrogen bonding and electrostatic interactions, while the phenoxymethyl group would be oriented towards a hydrophobic pocket. biorxiv.orgbiorxiv.org

Molecular Docking Studies for Binding Mode Prediction with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding modes of this compound derivatives with their biological targets, providing insights into the specific interactions that drive their activity.

Studies have shown that tetrazole derivatives can bind to a variety of biological targets. For instance, docking studies with the casein kinase 2 alpha 1 (CSNK2A1) receptor revealed that a dimethoxyphenyl derivative of a 5-substituted 1H-tetrazole exhibited the lowest binding energy of -6.8687 kcal/mol, suggesting a strong potential for interaction. nih.govresearchgate.net Similarly, in the context of developing novel antibiotics, sulfonamide-containing tetrazole derivatives have demonstrated strong binding affinities towards Community-Acquired Bacterial Pneumonia (CABP) targets. ajchem-a.com

The tetrazole moiety itself often plays a crucial role in these interactions. In the active site of metallo-β-lactamase, the tetrazole group of biphenyl (B1667301) tetrazole inhibitors has been shown to interact directly with one of the two zinc atoms, displacing a water molecule that is normally bound to the metal. core.ac.uk This highlights the ability of the tetrazole ring to engage in key coordination bonds. Furthermore, docking studies of tetrazole-based inhibitors with the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) suggest a binding mode where the amide carbonyl bridges both zinc atoms in the active site, and the tetrazole forms important hydrogen bonds with an arginine residue (Arg330). nih.gov

Molecular docking analyses have also been employed to understand the binding modes of tetrazole derivatives with proteins such as 4OR7, 1AI9, and 4FM9, providing insights into their inter- and intra-molecular binding interactions. nih.gov These computational approaches are vital for identifying lead compounds and guiding further pharmacological evaluation. ajchem-a.com

Table 1: Molecular Docking Studies of Tetrazole Derivatives

Derivative ClassBiological TargetKey Findings
Dimethoxyphenyl-substituted 1H-tetrazoleCasein kinase 2 alpha 1 (CSNK2A1)Lowest binding energy of -6.8687 kcal/mol. nih.govresearchgate.net
Sulfonamide-containing tetrazolesCommunity-Acquired Bacterial Pneumonia (CABP) targetsStrong binding affinities. ajchem-a.com
Biphenyl tetrazolesMetallo-β-lactamaseTetrazole moiety interacts directly with a zinc atom in the active site. core.ac.uk
Phenyltetrazole amidesN-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE)Amide carbonyl bridges zinc atoms; tetrazole forms hydrogen bonds with Arg330. nih.gov
Various tetrazole derivativesProteins 4OR7, 1AI9, and 4FM9Elucidation of inter- and intra-molecular binding interactions. nih.gov

Pharmacophore Modeling and Virtual Screening Strategies for Analog Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model can then be used in virtual screening to search large compound libraries for new molecules with the desired activity.

For derivatives of phenoxymethyl structures, such as ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate, common feature pharmacophore models have been successfully established to explain their structure-activity relationships as inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). nih.govresearchgate.net These models help in understanding why certain structural modifications lead to enhanced or diminished activity.

Virtual screening strategies are increasingly employed to identify novel chemical probes for challenging targets, such as protein-protein interactions. nih.gov These in silico methods allow for the exploration of a vast chemical space to discover new chemotypes that may not be well-represented in traditional screening libraries. nih.gov By combining pharmacophore modeling with virtual screening, researchers can rationally design and identify new analogs of this compound with improved potency and selectivity.

The process typically involves creating a pharmacophore model based on a set of known active compounds. This model is then used as a 3D query to screen virtual databases of compounds. Hits from the virtual screen are then subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities before being synthesized and tested experimentally. This integrated approach accelerates the discovery of new therapeutic agents.

Modulation of Biological Targets by Tetrazole Derivatives: Mechanistic Insights

The biological effects of this compound and its analogs are a direct consequence of their interaction with specific biological targets. Understanding the mechanisms by which these compounds modulate the function of enzymes and receptors is fundamental to their development as therapeutic agents.

General Mechanisms of Enzyme Inhibition (e.g., Glutathione (B108866) Reductase, Thymidylate Synthase)

Tetrazole derivatives have been shown to inhibit a variety of enzymes through different mechanisms.

Glutathione Reductase (GR) is a crucial antioxidant enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH). nih.gov Inhibition of GR can lead to an accumulation of oxidized glutathione (GSSG), disrupting the cellular redox balance and making cells more susceptible to oxidative stress. scbt.com This is a mechanism of action for some antimalarial drugs. nih.gov Inhibitors of GR can act by interfering with the enzyme's catalytic cycle, effectively blocking the conversion of GSSG to GSH. scbt.com For example, some inhibitors like carmustine (B1668450) form covalent bonds with critical thiol groups in the active site, while others, such as LY 83583, stabilize an inactive conformation of the enzyme. scbt.com While specific studies on this compound are not detailed, a glycine-tetrazole modified S-alkyl-GSH analogue has been shown to inhibit glutathione S-transferase, a related enzyme in glutathione metabolism. nih.gov

Thymidylate Synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. mdpi.com Inhibition of TS leads to a "thymineless death" of cells and is a well-established strategy in cancer chemotherapy. nih.gov Classical inhibitors of TS are often analogs of its folate cofactor. nih.gov However, non-classical inhibitors have also been developed. nih.gov These inhibitors can be competitive, binding to the same site as the substrate or cofactor, or they can bind to an allosteric site, inducing a conformational change that inactivates the enzyme. nih.govmdpi.com Some tetrazole-containing drugs have been identified as inhibitors of thymidylate synthase, highlighting the potential for this scaffold in anticancer drug design. uobaghdad.edu.iq

Table 2: Mechanisms of Enzyme Inhibition by Related Compounds

EnzymeGeneral Inhibition MechanismExample Inhibitor Type
Glutathione ReductaseDisruption of cellular redox balance by preventing the reduction of GSSG to GSH. scbt.comCovalent modification of active site thiols (e.g., Carmustine). scbt.com
Stabilization of an inactive enzyme conformation (e.g., LY 83583). scbt.com
Thymidylate SynthaseDepletion of dTMP, leading to inhibition of DNA synthesis and "thymineless death". mdpi.comnih.govCompetitive inhibition at the substrate or cofactor binding site. mdpi.com
Allosteric inhibition by binding to a site distinct from the active site. nih.gov

Principles of Receptor Antagonism/Agonism Related to Tetrazole Scaffolds

The tetrazole ring is a common feature in many compounds that act as ligands for various receptors, functioning as either antagonists (blocking the receptor's action) or agonists (mimicking the natural ligand to activate the receptor). The tetrazole moiety is often used as a bioisosteric replacement for a carboxylic acid group, which can lead to improved pharmacokinetic properties. eurekaselect.com

Receptor Antagonism: Many tetrazole-containing compounds act as receptor antagonists. For example, replacing the carboxylic acid head group of the FFA2 antagonist CATPB with a tetrazole resulted in a novel series of antagonists with significantly increased potency for the free fatty acid receptor 2 (FFA2). nih.gov Losartan, a well-known angiotensin II receptor antagonist used to treat hypertension, also features a tetrazole ring. acs.org The ability of the tetrazole ring to participate in various intermolecular interactions, such as hydrogen bonding and van der Waals forces, allows it to bind effectively to receptor pockets. nih.gov

Receptor Agonism: Tetrazole derivatives can also function as receptor agonists. For instance, potent tricyclic pyrazole (B372694) tetrazole agonists of the nicotinic acid receptor (GPR109a) have been developed. acs.org Similarly, BMS-317180, which contains a tetrazole, is a potent oral agonist of the human growth hormone secretagogue (GHS) receptor. acs.org The specific interactions of the tetrazole scaffold with the amino acid residues in the receptor's binding site determine whether the compound will act as an agonist or an antagonist.

Table 3: Receptor Modulation by Tetrazole-Containing Compounds

ReceptorModulationExample Compound Class/Name
Free Fatty Acid Receptor 2 (FFA2)AntagonismTetrazole analogs of CATPB. nih.gov
Angiotensin II ReceptorAntagonismLosartan. acs.org
Nicotinic Acid Receptor (GPR109a)AgonismTricyclic pyrazole tetrazoles. acs.org
Growth Hormone Secretagogue (GHS) ReceptorAgonismBMS-317180. acs.org
P2X7 ReceptorAntagonismBBG, A839977, A740003. researchgate.net

Influence of Tetrazole Regioisomerism on Interaction Profiles and Biological Activity

Tetrazole derivatives can exist as different regioisomers, primarily the 1,5-disubstituted (1H) and 2,5-disubstituted (2H) forms. nih.gov The position of the substituent on the tetrazole ring can have a profound impact on the molecule's electronic properties, steric profile, and ability to form intermolecular interactions. Consequently, regioisomerism significantly influences the biological activity and interaction profiles of these compounds.

In a study of nitro group-containing tetrazole derivatives as antitubercular agents, it was found that the 2-alkyl regioisomers consistently exhibited higher antimycobacterial activity and lower in vitro toxicity compared to their 1-alkyl counterparts. researchgate.net The antimycobacterial activity of the 2-alkyl regioisomers was also less affected by the type of alkyl substituent compared to the 1-alkyl isomers. researchgate.net This suggests that the orientation of the substituent at the 2-position of the tetrazole ring is more favorable for interaction with the mycobacterial target.

The formation of a specific regioisomer can be influenced by the steric hindrance of substituents. For example, in the synthesis of N-ribofuranosyl tetrazole derivatives, the bulky ribosyl group directed the alkylation to exclusively form the 2,5-disubstituted tetrazole compounds as a single regioisomer. acs.org

The differential activity of regioisomers can be attributed to their distinct abilities to act as hydrogen bond donors and acceptors, as well as their different dipole moments and electrostatic potentials. These differences can lead to altered binding affinities and orientations within the active site of a biological target, ultimately resulting in variations in biological activity.

Table 4: Influence of Regioisomerism on the Biological Activity of Tetrazole Derivatives

Compound ClassRegioisomerBiological Activity
Nitro-containing antitubercular agents2-alkylHigher antimycobacterial activity, lower toxicity. researchgate.net
1-alkylLower antimycobacterial activity, higher toxicity. researchgate.net
N-ribofuranosyl tetrazoles2,5-disubstitutedFormed as a single regioisomer due to steric hindrance. acs.org

Emerging Applications and Future Research Directions for 5 Phenoxymethyl 2h 1,2,3,4 Tetrazole

Applications in Advanced Materials Science

The tetrazole moiety, characterized by its high nitrogen content and thermal stability, is a crucial building block for advanced materials, particularly high-energy materials. researchgate.netrsc.org While research has not focused extensively on 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole itself, the properties of analogous 5-substituted tetrazoles suggest its potential utility in this field. Tetrazole-based materials are explored for their applications as explosives and propellants due to their high enthalpy of formation. researchgate.net

Furthermore, the tetrazole ring can act as a ligand to coordinate with metal centers, forming stable metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. The phenoxymethyl (B101242) group in this compound could influence the resulting material's properties, such as its porosity or thermal stability. Another application for related compounds, such as poly-5-vinyltetrazoles, is in the development of nitrogen-rich high-molecular-weight substances that can serve as functional polymers in modern technology and medicine. mdpi.com

Table 1: Potential Applications of Tetrazole Derivatives in Materials Science
Material TypeTetrazole Derivative ClassKey PropertyPotential ApplicationReference
Energetic MaterialsNitro- and Amino-substituted TetrazolesHigh enthalpy of formation, thermal stabilityPropellants, explosives researchgate.net
Coordination Polymers5-Substituted Tetrazoles as LigandsCoordination with metal centersGas storage, catalysis researchgate.net
Functional PolymersPoly-5-vinyltetrazolesHigh nitrogen content, polymeric structureSpecialty polymers for medicine and technology mdpi.com

Catalytic Roles in Organic Transformations

Tetrazole derivatives are increasingly recognized for their role in catalysis, primarily by acting as ligands that modify the activity and selectivity of metal-based catalysts. researchgate.net The four nitrogen atoms of the tetrazole ring can coordinate with metal ions, influencing the electronic environment and steric hindrance at the catalytic center. While this compound has not been specifically reported as a catalyst, its structure is suitable for functioning as a ligand in the synthesis of novel catalysts.

For instance, copper nanoparticles supported on carbon (Cu/C) have been developed as a heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles themselves, showcasing the interplay between metals and these heterocyclic structures in promoting organic reactions. semanticscholar.org The development of catalysts where a 5-substituted tetrazole is an integral part of the ligand could offer new pathways for various organic transformations, including cross-coupling reactions, hydrogenations, and cycloadditions.

Table 2: Examples of Catalytic Systems Involving Tetrazoles
Catalytic SystemRole of TetrazoleTransformationSignificanceReference
Metal-Organic Frameworks (MOFs)LigandVarious organic reactionsModifies reactivity and selectivity of metal centers researchgate.net
Cu/C NanoparticlesProduct (catalyst used for its synthesis)[3+2] Cycloaddition for tetrazole synthesisEfficient, reusable heterogeneous catalysis semanticscholar.org

Development of Novel Tetrazole-Based Molecular Scaffolds for Broad Chemical Applications

The tetrazole ring is considered a privileged scaffold in medicinal chemistry, often used as a bioisostere for carboxylic acids and cis-amide bonds. beilstein-journals.orgnih.gov This has led to its incorporation into numerous clinically approved drugs. The this compound structure serves as a valuable starting point for developing novel molecular scaffolds with diverse applications.

Researchers are using tetrazole derivatives as core building blocks in multicomponent reactions (MCRs) to generate large libraries of complex, drug-like molecules with high efficiency and atom economy. beilstein-journals.orgbohrium.com This approach allows for the flexible placement of the tetrazole moiety within a larger molecular framework, enabling the fine-tuning of physicochemical and pharmacological properties. beilstein-journals.org The development of tetrazole-hybrid molecules, where the tetrazole ring is combined with other pharmacophores, is a promising strategy for creating new therapeutic agents, including anticancer and antibacterial drugs. nih.govisfcppharmaspire.com The concept of "scaffold hopping," where functional fragments of known active molecules are replaced with novel bioisosteric groups like tetrazoles, is also a key strategy in modern drug discovery. rsc.org

Table 3: Tetrazole-Based Scaffolds and Their Applications
Scaffold TypeSynthetic StrategyTarget ApplicationReference
Diverse Drug-like MoleculesMulticomponent Reactions (MCRs)High-throughput screening libraries beilstein-journals.org
Tetrazole-containing HybridsMolecular hybridizationAnticancer agents nih.govresearchgate.net
Bioisosteric ReplacementsScaffold hoppingAntibacterial agents isfcppharmaspire.com

Future Directions in Computational-Aided Design of this compound Analogs

Computational chemistry offers powerful tools to accelerate the design and optimization of novel tetrazole analogs. Methods such as Density Functional Theory (DFT) can be employed to investigate the structural, electronic, and energetic properties of this compound and its derivatives. researchgate.net Such studies can predict key parameters like the heat of formation for energetic materials or the electronic properties that influence reactivity and biological activity. researchgate.net

Molecular docking simulations are another critical tool, allowing researchers to predict the binding affinity and interaction patterns of tetrazole analogs with biological targets, such as proteins and enzymes. nih.gov This is particularly valuable in drug discovery for identifying promising candidates. Furthermore, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties helps in the early-stage evaluation of the drug-likeness of designed analogs, reducing the time and cost associated with experimental studies. nih.gov These computational approaches can guide the synthesis of new analogs of this compound with tailored properties for specific applications.

Table 4: Computational Methods in the Design of Tetrazole Analogs
Computational MethodProperty InvestigatedRelevance to Analog DesignReference
Density Functional Theory (DFT)Geometric, electronic, and energetic properties (e.g., Heat of Formation)Predicting stability, reactivity, and performance as energetic materials. researchgate.net
Molecular DockingBinding energy and interactions with biological receptorsScreening for potential therapeutic activity and mechanism of action. nih.gov
In Silico ADME PredictionAbsorption, Distribution, Metabolism, ExcretionAssessing drug-likeness and potential pharmacokinetic behavior. nih.gov

Green Chemistry Innovations and Sustainable Synthetic Approaches for Tetrazole Research

The synthesis of tetrazoles has traditionally involved methods that are not environmentally friendly, such as the use of toxic tin compounds. asianpubs.org In recent years, there has been a significant shift towards green and sustainable synthetic strategies. researchgate.netdntb.gov.ua These innovations are directly applicable to the synthesis of this compound and its derivatives.

Key advancements include the use of heterogeneous, reusable catalysts, such as nanocatalysts, which offer high efficiency, easy separation, and recyclability. rsc.orgsemanticscholar.org The development of one-pot, multicomponent reactions not only improves efficiency but also aligns with the principles of atom economy by minimizing waste. bohrium.com Moreover, the replacement of conventional organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG-400), or conducting reactions under solvent-free conditions, significantly reduces the environmental impact of tetrazole synthesis. nih.govresearchgate.net Processes for recycling and reusing reagents, such as tributyltin chloride, have also been developed to mitigate toxic waste generation. asianpubs.org

Table 5: Comparison of Green Synthetic Methods for 5-Substituted-1H-Tetrazoles
MethodCatalyst/ReagentSolvent/ConditionsKey AdvantagesReference
Heterogeneous CatalysisCu/C NanoparticlesDMFReusable catalyst, mild conditions, good yields semanticscholar.org
Reagent RecyclingTributyltin Chloride / NaOH / HClTolueneReduces toxic tin waste, process is scalable asianpubs.org
NanocatalysisSm-bis(PYT)@boehmitePEG-400Environmentally friendly, reusable catalyst, high yields researchgate.net
One-Pot Multicomponent ReactionVarious (e.g., La(NO₃)₃·6H₂O)Solvent-free or neatHigh atom economy, reduced waste, operational simplicity bohrium.comnih.gov

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